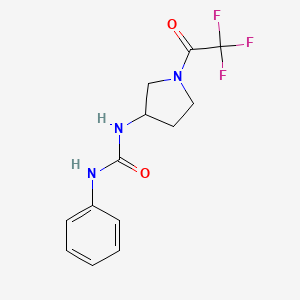
1-苯基-3-(1-(2,2,2-三氟乙酰)吡咯烷-3-基)脲
描述
“1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea” is a chemical compound with the molecular formula C13H14F3N3O2 . Its molecular weight is 301.27 . The IUPAC name for this compound is N-phenyl-N’- [1- (trifluoroacetyl)-3-pyrrolidinyl]urea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.27 . It should be stored at a temperature of 2-8°C .
科学研究应用
Drug Discovery
The compound’s structural similarity to 1,2,3-triazoles makes it a valuable scaffold in drug discovery. 1,2,3-Triazoles are known for their high chemical stability and hydrogen bonding ability, which are desirable properties in pharmacophores . The trifluoroacetyl group in the compound could potentially enhance the lipophilicity and metabolic stability of drug candidates, making it a promising moiety for the development of new medications.
Organic Synthesis
In organic synthesis, the urea functionality of the compound can be utilized in various reactions, including the synthesis of heterocyclic compounds. The presence of a pyrrolidinyl group may also facilitate the formation of chiral centers, which is crucial for synthesizing enantiomerically pure substances .
Polymer Chemistry
The compound’s urea group can participate in polymerization reactions, potentially leading to the development of novel polymeric materials with unique properties. These materials could have applications in various industries, including automotive, aerospace, and electronics .
Supramolecular Chemistry
Supramolecular chemists could explore the use of this compound in the design of new molecular receptors or self-assembling systems. The trifluoroacetyl group might enhance binding with certain substrates due to its strong electronegativity .
Bioconjugation and Chemical Biology
Bioconjugation techniques could employ this compound to link biomolecules with synthetic structures. Its unique functional groups might provide specificity in targeting or binding, which is essential in chemical biology applications .
Fluorescent Imaging and Materials Science
The compound’s potential for fluorescent imaging stems from its structural features that may allow for the development of fluorescent probes. These probes could be used in biological research to visualize cellular processes. Additionally, the compound could contribute to materials science by being incorporated into materials that change properties in response to environmental stimuli .
属性
IUPAC Name |
1-phenyl-3-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAGWKMTQMCFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



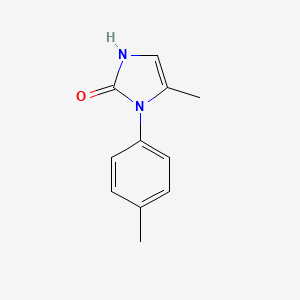

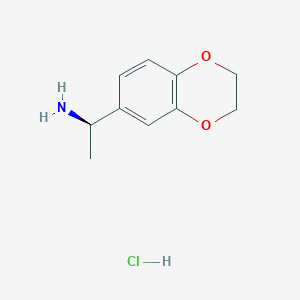
![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)
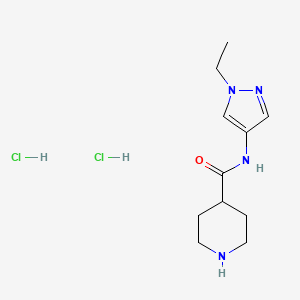
![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)

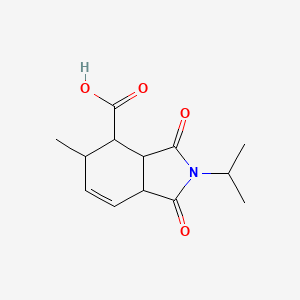

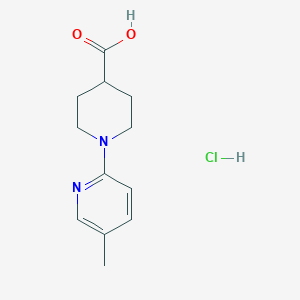


acetic Acid](/img/structure/B1419602.png)
